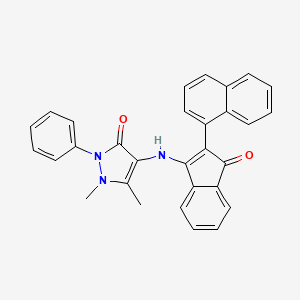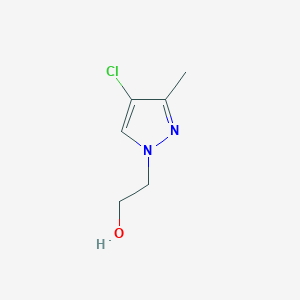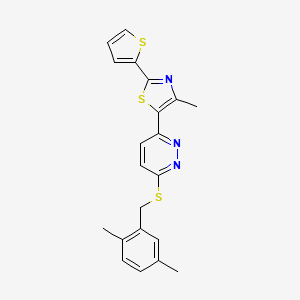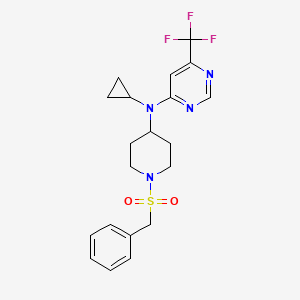
N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide, also known as PAC-1, is a small molecule that has been shown to induce apoptosis in cancer cells. The compound was first synthesized in 2005 and has since been the subject of numerous scientific studies. In
Mecanismo De Acción
The mechanism of action of N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide is not fully understood, but it is thought to involve the inhibition of procaspase-3, an inactive precursor to the caspase-3 enzyme that is involved in apoptosis. N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide binds to procaspase-3 and induces a conformational change that activates the enzyme and initiates the apoptotic process.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide include the induction of apoptosis in cancer cells, sensitization of cancer cells to chemotherapy and radiation therapy, and anti-inflammatory effects. N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide has also been shown to have minimal toxicity in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide in lab experiments is its specificity for cancer cells, which reduces the risk of toxicity in normal cells. However, N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments. In addition, the mechanism of action of N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide is not fully understood, which can make it challenging to design experiments to investigate its effects.
Direcciones Futuras
There are several potential future directions for research on N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another area of interest is the investigation of the mechanism of action of N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide, which could lead to the development of more effective cancer therapies. Additionally, the anti-inflammatory effects of N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide could be further explored for potential applications in the treatment of inflammatory diseases.
Métodos De Síntesis
The synthesis of N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide involves a multi-step process that begins with the reaction of piperidine-4-carboxylic acid and N-phenylmaleimide. This reaction produces N-phenyl-1-prop-2-enoylpiperidine-4-carboxamide, which is then reacted with propargyl bromide to produce N-phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide (N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide). The overall yield of the synthesis is approximately 30%.
Aplicaciones Científicas De Investigación
N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide has been shown to induce apoptosis in cancer cells, particularly in glioblastoma cells. The compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-3-12-20(16-8-6-5-7-9-16)18(22)15-10-13-19(14-11-15)17(21)4-2/h3-9,15H,1-2,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZJBZAZXKKABF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1=CC=CC=C1)C(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2515096.png)



![N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dimethyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-3-carboxamide](/img/structure/B2515102.png)

![Methyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2515107.png)

![N-(3-chlorophenyl)[4-hydroxy-6-methyl-2-oxo-1-(oxolan-2-ylmethyl)(3-hydropyrid yl)]carboxamide](/img/structure/B2515109.png)

![(E)-3-(dimethylamino)-1-(2-hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propen-1-one](/img/structure/B2515112.png)

![4-[(2-Chlorophenyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2515117.png)